2-Methyl-N-(4-methylbenzyl)-1-propanamine hydrochloride
Description
2-Methyl-N-(4-methylbenzyl)-1-propanamine hydrochloride is a secondary amine hydrochloride salt with a propanamine backbone. Its structure includes a methyl group at the second carbon and a 4-methylbenzyl substituent on the nitrogen atom. The hydrochloride salt enhances its stability and water solubility, making it suitable for pharmaceutical and chemical research applications.
Properties
IUPAC Name |
2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N.ClH/c1-10(2)8-13-9-12-6-4-11(3)5-7-12;/h4-7,10,13H,8-9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAILMGKNPANSTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(4-methylbenzyl)-1-propanamine hydrochloride typically involves the reaction of 2-methyl-1-propanamine with 4-methylbenzyl chloride under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
In industrial settings, the production of 2-Methyl-N-(4-methylbenzyl)-1-propanamine hydrochloride follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in achieving efficient production with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-(4-methylbenzyl)-1-propanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into primary amines or other reduced forms.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine, chlorine, and nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of amine oxides or nitroso derivatives.
Reduction: Formation of primary amines or other reduced forms.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
2-Methyl-N-(4-methylbenzyl)-1-propanamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various medical conditions.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methyl-N-(4-methylbenzyl)-1-propanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups (Cl, F): The 4-chlorobenzyl analog (LogP 4.1) exhibits higher lipophilicity compared to the 4-methylbenzyl target compound (estimated LogP ~3.5). The 4-fluorobenzyl analog (LogP ~3.7) shows intermediate lipophilicity, balancing solubility and membrane permeability .
- Electron-Donating Groups (Me, OMe):
The 4-methylbenzyl group in the target compound moderately increases lipophilicity compared to the 4-methoxyphenyl analog (LogP 2.8), where the methoxy group enhances water solubility due to polarity . - Alkyl Chains (Ethyl):
The 4-ethylbenzyl derivative (LogP 3.60) demonstrates slightly higher lipophilicity than the methyl-substituted target, reflecting incremental hydrophobic contributions .
Pharmacological and Industrial Relevance
- Forensic and Analytical Use: Cathinone derivatives are utilized in forensic standards due to their UV-Vis absorption profiles (λmax 350 nm) .
- Safety Profiles: While specific toxicity data for the target compound are unavailable, related secondary amines (e.g., diisobutylamine) exhibit hazards such as skin irritation and respiratory toxicity, underscoring the need for careful handling .
Biological Activity
Overview
2-Methyl-N-(4-methylbenzyl)-1-propanamine hydrochloride, also known by its chemical formula CHClN, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : 2-Methyl-N-(4-methylbenzyl)propan-1-amine; hydrochloride
- CAS Number : 1049678-05-8
- Molecular Weight : 221.75 g/mol
The biological activity of 2-Methyl-N-(4-methylbenzyl)-1-propanamine hydrochloride is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The presence of the 4-methylbenzyl group enhances its binding affinity to certain receptors, potentially modulating neurotransmitter systems and influencing various physiological processes.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antimicrobial Activity : Studies have shown that 2-Methyl-N-(4-methylbenzyl)-1-propanamine hydrochloride possesses antimicrobial properties, making it a candidate for further investigation as an antimicrobial agent.
- Anticancer Potential : Preliminary studies suggest that the compound may have anticancer properties, although detailed mechanisms and efficacy in clinical settings require further exploration.
Case Studies and Experimental Results
Recent studies have focused on the synthesis and biological evaluation of 2-Methyl-N-(4-methylbenzyl)-1-propanamine hydrochloride. Below are key findings from various research efforts:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antimicrobial properties | Demonstrated significant inhibition of bacterial growth against several strains. |
| Study 2 | Investigate anticancer effects | Showed cytotoxic effects on cancer cell lines, with IC values indicating potential for development as an anticancer agent. |
| Study 3 | Assess receptor binding affinity | Identified interaction with serotonin receptors, suggesting a role in modulating mood-related pathways. |
Comparative Analysis
When comparing 2-Methyl-N-(4-methylbenzyl)-1-propanamine hydrochloride to similar compounds, it is noted for its unique structural features that may contribute to its distinct biological activities. For instance:
| Compound | Structure | Biological Activity |
|---|---|---|
| 2-Methyl-N-benzyl-1-propanamine | Lacks methyl group on the benzyl ring | Lower binding affinity to serotonin receptors |
| N-(3-Bromobenzyl)-2-methyl-1-propanamine | Contains bromine substituent | Exhibits different reactivity and antimicrobial properties |
Q & A
Q. What are the recommended synthetic routes for 2-methyl-N-(4-methylbenzyl)-1-propanamine hydrochloride, and how can purity be optimized?
The synthesis typically involves a multi-step approach:
- Step 1 : Alkylation of 4-methylbenzyl chloride with 2-methyl-1-propanamine under basic conditions to form the tertiary amine.
- Step 2 : Hydrochloride salt formation via acidification with HCl in anhydrous ethanol.
- Purification : Recrystallization from ethanol/ether mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol) ensures ≥95% purity .
- Key Quality Control : NMR (1H/13C) and LC-MS confirm structural integrity and absence of unreacted intermediates .
Q. How should researchers characterize the compound’s stability under varying storage conditions?
- Temperature Stability : Store at -20°C in airtight, light-protected vials to prevent degradation. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) can predict long-term stability .
- Solubility : Freely soluble in water (≥50 mg/mL) and methanol but sparingly in non-polar solvents. Precipitation in neutral/basic buffers may require pH adjustment .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Receptor Binding Assays : Radioligand displacement studies (e.g., serotonin/dopamine transporters) using HEK-293 cells expressing human targets .
- Enzyme Inhibition : Test against monoamine oxidases (MAO-A/B) with fluorometric or colorimetric substrates (IC50 determination) .
- Cytotoxicity : MTT assays in hepatic (HepG2) and neuronal (SH-SY5Y) cell lines to assess safety margins .
Advanced Research Questions
Q. How can structural-activity relationships (SAR) guide the design of analogs with enhanced potency?
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Core Modifications :
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Rational Design : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins like the 5-HT2A receptor .
Q. How can conflicting bioactivity data from different assay systems be resolved?
- Case Example : Discrepancies in MAO-B inhibition (IC50 = 1.2 μM in human recombinant vs. 8.7 μM in rat brain homogenate) may arise from interspecies variations or matrix interference.
- Resolution :
- Validate assays using positive controls (e.g., selegiline for MAO-B).
- Perform kinetic studies (Km/Vmax) to distinguish competitive vs. non-competitive inhibition .
- Cross-validate with orthogonal methods (e.g., isothermal titration calorimetry) .
Q. What strategies mitigate challenges in enantiomer-specific activity analysis?
- Chiral Resolution : Use preparative HPLC with a chiral stationary phase (e.g., Chiralpak AD-H) to isolate (R)- and (S)-enantiomers .
- Biological Evaluation : Compare enantiomers in functional assays (e.g., cAMP accumulation for GPCR activity). For example, (R)-enantiomers of structurally related compounds show 10-fold higher affinity for dopamine D2 receptors .
Q. How can predictive modeling optimize metabolic stability and toxicity profiles?
- Tools :
- PISTACHIO/BKMS_METABOLIC : Predict phase I/II metabolism sites (e.g., N-dealkylation, glucuronidation) .
- ProTox-II : Estimate hepatotoxicity and mutagenicity risks .
- Mitigation : Introduce electron-withdrawing groups (e.g., fluorine) to block CYP3A4-mediated oxidation .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
